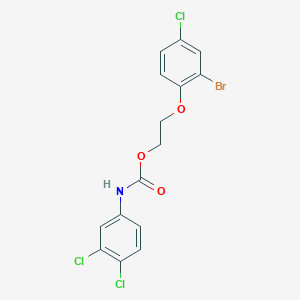
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used chemical compound in scientific research. It is commonly known as 'Bromoxynil' and belongs to the family of herbicides. Bromoxynil is used to control broadleaf weeds in various crops including cotton, soybeans, and wheat. The chemical structure of Bromoxynil is C13H8BrCl3NO2.
Wirkmechanismus
Bromoxynil acts as a photosystem II inhibitor in plants. It binds to the D1 protein of photosystem II and inhibits the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Bromoxynil is toxic to both plants and animals. In plants, it causes chlorosis, necrosis, and stunting of growth. In animals, Bromoxynil can cause liver and kidney damage, respiratory distress, and neurological symptoms. Bromoxynil is also a suspected endocrine disruptor, which means it can interfere with hormone signaling pathways in animals and humans.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoxynil is a useful tool for studying the mechanism of action of herbicides. It is a relatively simple compound that can be easily synthesized and purified. However, Bromoxynil has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, Bromoxynil is not a natural compound and may not accurately represent the effects of other herbicides on plants and animals.
Zukünftige Richtungen
There are several future directions for research on Bromoxynil. One area of interest is the development of new herbicides that are more effective and less toxic than Bromoxynil. Another area of interest is the investigation of the environmental fate and transport of Bromoxynil and other herbicides in soil and water. Finally, there is a need for more research on the toxicology and endocrine-disrupting effects of Bromoxynil in animals and humans.
Synthesemethoden
Bromoxynil is synthesized by reacting 2-bromo-4-chlorophenol with 3,4-dichloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields Bromoxynil as a white crystalline solid. The overall reaction can be represented as follows:
2-bromo-4-chlorophenol + 3,4-dichloroaniline + carbonylating agent → Bromoxynil + HCl + CO2
Wissenschaftliche Forschungsanwendungen
Bromoxynil is widely used in scientific research as a tool to study the mechanism of action of herbicides. It is used to investigate the effects of herbicides on plant growth, development, and metabolism. Bromoxynil is also used as a model compound to study the metabolism and toxicology of herbicides in animals and humans. In addition, Bromoxynil is used in environmental studies to investigate the fate and transport of herbicides in soil and water.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl3NO3/c16-11-7-9(17)1-4-14(11)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDSQZHEWSSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)




